molecular formula C14H20 B8290754 2,2,4,5,7-Pentamethyl-2,3-dihydro-1H-indene CAS No. 6898-25-5

2,2,4,5,7-Pentamethyl-2,3-dihydro-1H-indene

Cat. No. B8290754
M. Wt: 188.31 g/mol
InChI Key: DCKBUTIOXPQVFJ-UHFFFAOYSA-N
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Patent
US06096930

Procedure details

To a solution of 24.5 g of the 2,2,4,6,7-pentamethylindane in 100 ml of dry dichloromethane was continuously added 18.5 ml of α,α-dichloromethyl methyl ether and 17.6 ml of TiCl4 at 0° C. The reaction mixture was stirred at room temperature for 2 hours, quenched with 200 ml of water, and separated the organic layer. The aqueous layer was extracted with dichloromethane. The combined organic layer was dried over magnesium sulfate, filtered and evaporated under reduced pressure. The residue was purified by silica-gel column chromatography to afford 26.8 g of the title compound as yellow solid.
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
17.6 mL
Type
catalyst
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[CH2:10][C:9]2[C:4](=[C:5]([CH3:13])[C:6]([CH3:12])=[CH:7][C:8]=2[CH3:11])[CH2:3]1.C[O:16][CH:17](Cl)Cl>ClCCl.Cl[Ti](Cl)(Cl)Cl>[CH3:1][C:2]1([CH3:14])[CH2:10][C:9]2[C:4](=[C:5]([CH3:13])[C:6]([CH3:12])=[C:7]([CH:17]=[O:16])[C:8]=2[CH3:11])[CH2:3]1

Inputs

Step One
Name
Quantity
24.5 g
Type
reactant
Smiles
CC1(CC2=C(C(=CC(=C2C1)C)C)C)C
Step Two
Name
Quantity
18.5 mL
Type
reactant
Smiles
COC(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
17.6 mL
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
quenched with 200 ml of water
CUSTOM
Type
CUSTOM
Details
separated the organic layer
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica-gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(CC2=C(C(=C(C(=C2C1)C)C=O)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.8 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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